4-[5-(Difluoromethyl)furan-2-yl]benzoic acid
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Overview
Description
4-[5-(Difluoromethyl)furan-2-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a furan ring substituted with a difluoromethyl group at the 5-position and a benzoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)furan-2-yl]benzoic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of a furan derivative followed by a coupling reaction with a benzoic acid derivative. The reaction conditions typically involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)furan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-[5-(Difluoromethyl)furan-2-yl]benzyl alcohol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-[5-(Difluoromethyl)furan-2-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in metabolic pathways.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The furan ring provides additional stability and specificity in binding to the target site .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Trifluoromethyl)furan-2-yl]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-[5-(Methyl)furan-2-yl]benzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
4-[5-(Chloromethyl)furan-2-yl]benzoic acid: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
4-[5-(Difluoromethyl)furan-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where strong binding interactions and specific molecular recognition are required .
Properties
IUPAC Name |
4-[5-(difluoromethyl)furan-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6,11H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXHXBQUPSUURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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